8-(4-Bromobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane
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Overview
Description
The compound is a spirocyclic compound, which means it contains a quaternary carbon atom that is the junction of two rings . The “8-(4-Bromobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane” name suggests it has bromobenzyl, oxygen, and nitrogen atoms in its structure.
Synthesis Analysis
The synthesis of such compounds typically involves several steps, each introducing a new functional group or building the cyclic structures . The exact method would depend on the starting materials and the required orientation of the functional groups.Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of atoms present.Chemical Reactions Analysis
The reactivity of such a compound would depend on the functional groups present. For example, the bromine atom might make the compound susceptible to nucleophilic substitution reactions .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through various experimental techniques . Computational chemistry can also provide predictions of these properties.Scientific Research Applications
Photochemical and Thermal Rearrangement
The compound demonstrates significant potential in the realm of photochemical and thermal rearrangement. A study focusing on spirooxaziridines, closely related to the compound , illustrated the importance of stereoelectronic theory in understanding regioselectivities in these processes, which can be applicable to 8-(4-Bromobenzyl)-2,5-dioxa-8-azaspiro[3.4]octane as well (Lattes et al., 1982).
Antineoplastic Activity
In the field of medicinal chemistry, dibenzoazaspiro compounds, which share structural similarities with this compound, have been synthesized and shown preliminary antineoplastic activity, specifically against drug-resistant leukemias (Mendes et al., 2019).
Synthesis of Spirocyclotriphosphazenes
The synthesis of monospiro- and dispirocyclotriphosphazenes containing 4-bromo-benzyl pendant arms, closely related to this compound, demonstrates its potential in creating new materials with antimicrobial activities and DNA interactions, offering insights into its broader applications in material science (Kuzey et al., 2020).
Structural Studies
Structural analysis of related compounds, such as 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo-[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione, reveals detailed insights into molecular conformations, which are essential for understanding the chemical behavior and potential applications of this compound in various scientific contexts (Manjunath et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
8-[(4-bromophenyl)methyl]-2,5-dioxa-8-azaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-11-3-1-10(2-4-11)7-14-5-6-16-12(14)8-15-9-12/h1-4H,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZJZEQGENLBGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(N1CC3=CC=C(C=C3)Br)COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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